molecular formula C9H12NO5P B14734191 N-Phosphono-L-phenylalanine CAS No. 5652-25-5

N-Phosphono-L-phenylalanine

Cat. No.: B14734191
CAS No.: 5652-25-5
M. Wt: 245.17 g/mol
InChI Key: VAZDOLJKYLURLC-QMMMGPOBSA-N
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Description

N-Phosphono-L-phenylalanine is a derivative of the amino acid phenylalanine, where a phosphonic acid group is attached to the nitrogen atom of the amino acid. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The incorporation of the phosphonic acid group imparts unique chemical properties to the molecule, making it a valuable tool for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Phosphono-L-phenylalanine typically involves the reaction of L-phenylalanine with a phosphonic acid derivative. One common method is the reaction of L-phenylalanine with diethyl phosphite in the presence of a base, such as sodium hydride, to form the phosphono derivative. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, biocatalytic methods using engineered microorganisms have been explored for the production of phosphono derivatives of amino acids .

Chemical Reactions Analysis

Types of Reactions: N-Phosphono-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the phenyl group can yield nitrophenyl derivatives, while oxidation of the phosphonic acid group can produce phosphonic acid esters .

Mechanism of Action

The mechanism of action of N-Phosphono-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonic acid group can mimic the phosphate group in natural substrates, allowing the compound to bind to the active sites of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, including those involved in cell signaling and metabolism .

Properties

CAS No.

5652-25-5

Molecular Formula

C9H12NO5P

Molecular Weight

245.17 g/mol

IUPAC Name

(2S)-3-phenyl-2-(phosphonoamino)propanoic acid

InChI

InChI=1S/C9H12NO5P/c11-9(12)8(10-16(13,14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H3,10,13,14,15)/t8-/m0/s1

InChI Key

VAZDOLJKYLURLC-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NP(=O)(O)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NP(=O)(O)O

Origin of Product

United States

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